5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid
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Overview
Description
5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid is a complex organic compound that features a naphthalene core with various functional groups, including hydroxyl, oxo, pyrazolyl, and sulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the naphthalene core, introduction of the pyrazolyl group, and subsequent functionalization to introduce the hydroxyl, oxo, and sulfonic acid groups. Common synthetic routes may involve:
Condensation reactions: To form the naphthalene core.
Hydrazine coupling: To introduce the pyrazolyl group.
Oxidation and sulfonation: To introduce the oxo and sulfonic acid groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form additional oxo groups.
Reduction: The oxo group can be reduced to form hydroxyl groups.
Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as alkyl halides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while substitution reactions may yield sulfonate esters or amides.
Scientific Research Applications
5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Use as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Use as a catalyst or intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid: Similar structure but lacks the oxo group.
5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid: Similar structure but with a different position of the pyrazolyl group.
Uniqueness
The unique combination of functional groups in 5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid provides distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in the design of new materials or drugs with specific desired properties.
Properties
CAS No. |
71747-43-8 |
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Molecular Formula |
C13H10N4O8S2 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
4,5-dihydroxy-3-(1H-pyrazol-5-yldiazenyl)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C13H10N4O8S2/c18-8-5-7(26(20,21)22)3-6-4-9(27(23,24)25)12(13(19)11(6)8)17-16-10-1-2-14-15-10/h1-5,18-19H,(H,14,15)(H,20,21,22)(H,23,24,25) |
InChI Key |
YWELTDJVHOFCRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O |
Origin of Product |
United States |
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